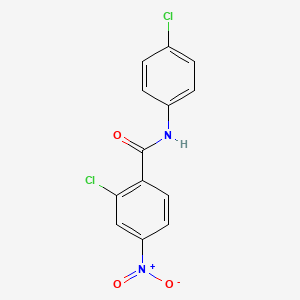

2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives involves various chemical reactions, including the use of physicochemical (Rf, melting point) and spectral methods (IR, 1HNMR, 13CNMR) for confirmation. These derivatives have been studied for their antidiabetic potential against α-glucosidase, with compound modifications such as the addition of electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring to enhance inhibitory activity against enzymes (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray diffraction have been used to elucidate the crystal structure of related compounds, revealing specific spatial arrangements and interactions, such as pi-pi conjugation and hydrogen bonding, which stabilize the molecular structure and influence its reactivity and properties (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives includes their ability to undergo various chemical transformations, including nucleophilic substitution and cyclization reactions. These reactions are crucial for modifying the chemical structure to achieve desired physical and chemical properties for specific applications. For instance, the regio- and stereo-controlled rearrangement of related compounds has been described, with the stability of the resulting compounds analyzed using NBO analysis to understand the charge transfer within the molecule (Samimi, 2016).

Physical Properties Analysis

The physical properties, such as solubility and absorption profiles of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives, are evaluated to assess their suitability for various applications. In silico ADMET results indicate these compounds fulfill Lipinski’s rule of 5 and Veber’s rule, suggesting good bioavailability and negligible toxicity, which is essential for their potential use in medicinal applications (Thakral, Narang, Kumar, & Singh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under different conditions, are critical for understanding how 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives can be utilized effectively. For example, the reactivity of N-chloro-N-methoxy-4-nitrobenzamide with AcONa in MeCN shows selective formation of products, indicating specific chemical behavior that can be leveraged for synthesizing targeted compounds (Shtamburg et al., 2012).

科学研究应用

晶体工程和分子设计

2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺在晶体工程和分子设计领域发挥着重要作用。该化合物通过氢键和卤素键形成分子带的能力对于晶体结构设计至关重要。这些相互作用有助于复杂晶体结构的开发,展示了 2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺在设计具有特定性质的新型材料方面的潜力 (Saha, Nangia, & Jaskólski, 2005).

抗糖尿病应用

最近的研究合成了具有潜在抗糖尿病特性的 2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺衍生物。这些衍生物在抑制 α-葡萄糖苷酶和 α-淀粉酶方面显示出有希望的结果,而这些酶是管理糖尿病的关键目标。这些化合物的分子对接和动态模拟研究提供了对其作用机制的见解,并强化了 2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺衍生物在糖尿病治疗中的治疗潜力 (Thakral, Narang, Kumar, & Singh, 2020).

材料科学和聚合物研究

在材料科学中,2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺用于合成新型聚合物。将该化合物整合到聚合物中可以产生具有增强热稳定性和溶解性的材料,使其适用于先进的技术应用。该领域的研究突出了 2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺在制造高性能材料方面的适应性和实用性 (Mehdipour‐Ataei & Hatami, 2007).

分子加合物中的卤素键合

卤素键的作用,特别是涉及氯原子的卤素键,对于含有 2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺的分子加合物的结构构型至关重要。对这些相互作用的研究提供了对卤素键合如何影响分子组装和稳定性的更深入理解,为设计具有所需性质的特定分子结构提供了途径 (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

药物共晶

2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺有助于形成具有改善的溶解度和溶解速率的药物共晶。这些共晶可以提高药物的生物利用度和疗效,使 2-氯-N-(4-氯苯基)-4-硝基苯甲酰胺成为药物制剂和开发过程中的有价值的化合物。该领域的研究探索了共晶在将药物更有效地递送至体内靶位点的潜力 (Aitipamula, Wong, Chow, & Tan, 2012).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(19)20)7-12(11)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJLTHUFHVQDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)